(2Z)-2-(acetylamino)-N-(4-chlorophenyl)-3-phenylprop-2-enamide
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Overview
Description
(2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is an organic compound with a complex structure that includes a chlorophenyl group, an acetamido group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with cinnamaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a precursor in organic synthesis .
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in various assays to study its effects on different biological systems .
Medicine
In medicine, (2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it a versatile component in various industrial processes .
Mechanism of Action
The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorophenyl)-3-(3-pyridinyl)-2-propenamide
- (2Z)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid
- (2-chlorophenyl)(4-chlorophenyl)methanone
Uniqueness
(2Z)-N-(4-CHLOROPHENYL)-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
(Z)-2-acetamido-N-(4-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)/b16-11- |
InChI Key |
DZBMYZNTPLRCBY-WJDWOHSUSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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